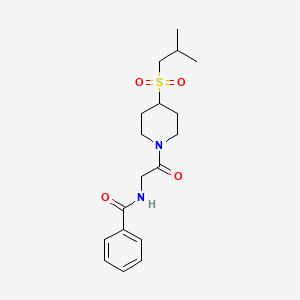

N-(2-(4-(isobutylsulfonyl)piperidin-1-yl)-2-oxoethyl)benzamide

カタログ番号 B2494435

CAS番号:

1797176-08-9

分子量: 366.48

InChIキー: LPIBLCWFTQIYHG-UHFFFAOYSA-N

注意: 研究専用です。人間または獣医用ではありません。

在庫あり

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

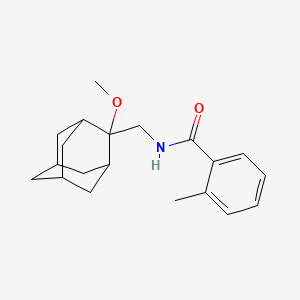

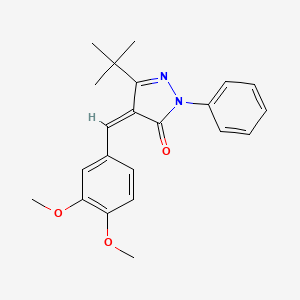

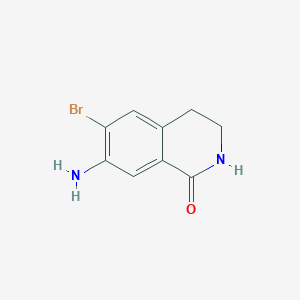

Molecular Structure Analysis

The molecular structure of a compound can be determined using various spectroscopic techniques. Unfortunately, the specific molecular structure analysis for “N-(2-(4-(isobutylsulfonyl)piperidin-1-yl)-2-oxoethyl)benzamide” is not available in the literature .Chemical Reactions Analysis

The chemical reactions involving “N-(2-(4-(isobutylsulfonyl)piperidin-1-yl)-2-oxoethyl)benzamide” are not documented in the literature.Physical And Chemical Properties Analysis

The physical and chemical properties of a compound include its molecular weight, solubility, melting point, and more. Unfortunately, the specific physical and chemical properties of “N-(2-(4-(isobutylsulfonyl)piperidin-1-yl)-2-oxoethyl)benzamide” are not available in the literature .科学的研究の応用

- Research Findings : Researchers synthesized derivatives of N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-(piperidin-1-yl)ethylamino]benzamides and N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-morpholino)ethylamino]benzamides. Among these, compounds 8b and 9b demonstrated potent anti-inflammatory effects. They inhibited COX-1 (IC50 values of 11.34 µM and 11.21 µM) and showed excellent COX-2 selectivity (SI values of 103.09 and 101.90, respectively). Additionally, they inhibited albumin denaturation .

- Research Findings : Substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives were designed and synthesized. These compounds were evaluated for anti-tubercular activity against Mycobacterium tuberculosis .

- Research Findings : Guo et al. demonstrated an organocatalytic [4 + 2] annulation of N-tethered enones and dicyanoalkenes using piperidine derivatives. The reaction exhibited broad substrate scope, high yields, and excellent diastereoselectivity .

Anti-Inflammatory Properties

Anti-Tubercular Activity

Organocatalysis

作用機序

Safety and Hazards

特性

IUPAC Name |

N-[2-[4-(2-methylpropylsulfonyl)piperidin-1-yl]-2-oxoethyl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H26N2O4S/c1-14(2)13-25(23,24)16-8-10-20(11-9-16)17(21)12-19-18(22)15-6-4-3-5-7-15/h3-7,14,16H,8-13H2,1-2H3,(H,19,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LPIBLCWFTQIYHG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CS(=O)(=O)C1CCN(CC1)C(=O)CNC(=O)C2=CC=CC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H26N2O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

366.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-(4-(isobutylsulfonyl)piperidin-1-yl)-2-oxoethyl)benzamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

迅速なお問い合わせ

カテゴリー

最も閲覧された

![N-(2-(diethylamino)ethyl)-N-(6-ethoxybenzo[d]thiazol-2-yl)-4-(methylsulfonyl)benzamide hydrochloride](/img/structure/B2494353.png)

![N-(4-acetamidophenyl)-2-[(5-propyl-4-pyrrol-1-yl-1,2,4-triazol-3-yl)sulfanyl]acetamide](/img/structure/B2494360.png)

![(Z)-N-(3-allyl-6-methylbenzo[d]thiazol-2(3H)-ylidene)-4-benzoylbenzamide](/img/structure/B2494362.png)

![N-[5-[4-(Cyclopropanecarbonyl)piperazin-1-yl]pyridin-2-yl]prop-2-enamide](/img/structure/B2494364.png)

![N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2,4-dimethoxybenzamide](/img/structure/B2494368.png)

![1-[(2-chlorophenyl)methyl]-3,9-dimethyl-7-(2-methylprop-2-enyl)-4H-purino[8,7-c][1,2,4]triazine-6,8-dione](/img/structure/B2494371.png)

![3-[(E)-2-oxopentylidene]-2-phenyl-1-isoindolinone](/img/structure/B2494372.png)

![3-Tert-butyl-5-[(4-fluorosulfonyloxyphenoxy)methyl]-1,2,4-oxadiazole](/img/structure/B2494374.png)